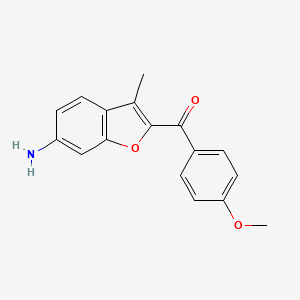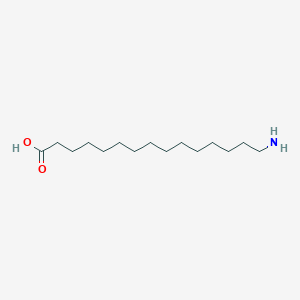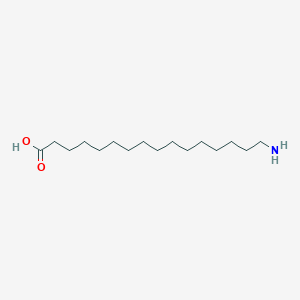
N-ethyl-2,4-dimethylaniline
Übersicht
Beschreibung
N-ethyl-2,4-dimethylaniline is a derivative of aniline, which is a primary arylamine . It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group . This compound is used in the production of certain dyes, pesticides, and other chemicals .
Synthesis Analysis
The synthesis of this compound can be achieved through several methods. One such method involves the alkylation of aniline with methanol in the presence of an acid catalyst . Another method involves the hydrolysis of 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline using potassium hydroxide in toluene .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can react with copper (II) acetate to form copper (I) arylacetylide .Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 185.7 . It is slightly soluble in water and may be sensitive to prolonged exposure to air .Wissenschaftliche Forschungsanwendungen
Intramolecular Excited Complex State Formation
Research by Hara and Obara (1985) explored the formation of an intramolecular excited complex state in 4-(9-anthrylmethyl)-N,N-dimethylaniline. This study, conducted under high pressures, revealed a shift from thermodynamic to kinetic control in ethyl ether solvent and suggested solvent viscosity impacts this process, hinting at potential conformational changes during the excited state formation (Hara & Obara, 1985).
Synthesis Applications
Vaid et al. (2014) demonstrated the high-yielding synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate starting from 2,4-dimethylaniline. This process involved N-alkylation with ethyl 4-bromobutyrate, showcasing a pathway for synthesizing complex molecules (Vaid et al., 2014).
Chloroperoxidase-Catalyzed N-Demethylation
Kedderis and Hollenberg (1983) studied the chloroperoxidase-catalyzed N-demethylation of N,N-dimethylaniline, a reaction important for understanding enzymatic processes in biological systems. Their findings contribute to the broader understanding of enzyme kinetics and mechanisms (Kedderis & Hollenberg, 1983).
Biodegradation Monitoring
Brimecombe, Fogel, and Limson (2006) examined the biological degradation of 2,4-dimethylaniline, a pollutant with genotoxic and carcinogenic properties. Their study using cyclic voltammetry to monitor the degradation pathway provides insights into environmental remediation and pollutant monitoring (Brimecombe, Fogel, & Limson, 2006).
Iron-Catalyzed Oxidation
Murata et al. (1993) explored the iron-catalyzed oxidation of 4-substituted N,N-dimethylanilines, a reaction relevant in organic synthesis and potentially in industrial applications. This study contributes to the understanding of metal-catalyzed oxidation reactions (Murata et al., 1993).
Wirkmechanismus
Target of Action
N-ethyl-2,4-dimethylaniline is a derivative of aniline, which is a tertiary amine . The primary targets of this compound are likely to be similar to those of aniline and its derivatives, which are known to interact with various enzymes and proteins in the body.
Mode of Action
Anilines and their derivatives are known to undergo a variety of reactions due to their weakly basic nature and reactivity towards electrophiles . For instance, they can be nitrated to produce derivatives with nitro groups . In the case of this compound, it is likely that it interacts with its targets in a similar manner, leading to changes in the targets’ structure or function.
Biochemical Pathways
Anilines and their derivatives are known to undergo metabolic pathways such as n-demethylation and n-oxidation, as well as ring hydroxylation . These metabolic transformations can lead to the formation of various metabolites, which can have downstream effects on other biochemical pathways.
Pharmacokinetics
Studies on aniline and its dimethyl derivatives have shown that these compounds are rapidly eliminated from the body . The primary acetylated metabolites of aniline and its dimethyl derivatives, including 2,4-dimethylaniline, were found to be more extensively formed than those of other dimethylaniline derivatives . This suggests that this compound may also be rapidly metabolized and eliminated from the body, which could impact its bioavailability.
Safety and Hazards
Zukünftige Richtungen
Future research on N-ethyl-2,4-dimethylaniline could focus on its potential applications in the pharmaceutical sector. For example, there is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives .
Biochemische Analyse
Biochemical Properties
N-ethyl-2,4-dimethylaniline, like other alkylanilines, can have biological activity similar to that of the carcinogenic multi-ring aromatic amines . It can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves reactions such as N-hydroxylation and subsequent conjugation by sulfation and/or acetylation . These reactions can lead to the formation of DNA adducts, which can have significant implications for cellular function .
Cellular Effects
The effects of this compound on cells can be quite diverse, depending on the specific cellular context. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, the metabolic activation of this compound can lead to the formation of genotoxic compounds, which can cause DNA damage and potentially lead to mutations .
Molecular Mechanism
The molecular mechanism of action of this compound involves its metabolic activation through obligatory N-hydroxylation, followed by conjugation by sulfation and/or acetylation . This can lead to the formation of reactive intermediates that can bind to DNA and form adducts . These DNA adducts can interfere with normal DNA replication and transcription, leading to mutations and altered gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, studies have shown that the elimination rates of aniline and its dimethyl derivatives, including this compound, based on rat plasma versus time curves, were generally rapid . This suggests that this compound and its metabolites may not persist for long periods in biological systems .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, studies have shown that the areas under the curve of unmetabolized aniline and its dimethyl derivatives, including this compound, showed an apparently positive correlation with the reported lowest-observed-effect levels for haematotoxicity of these chemicals . This suggests that higher doses of this compound may lead to more severe haematotoxic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes metabolic activation through N-hydroxylation, followed by conjugation by sulfation and/or acetylation . These reactions can lead to the formation of reactive intermediates that can bind to DNA and form adducts .
Eigenschaften
IUPAC Name |
N-ethyl-2,4-dimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-4-11-10-6-5-8(2)7-9(10)3/h5-7,11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFWTVZRANPVQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


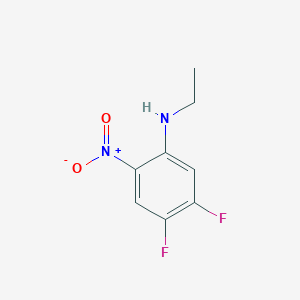

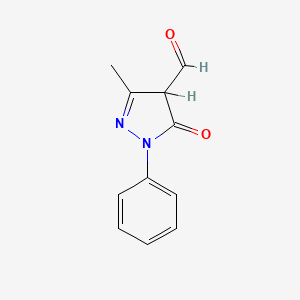
![Dimethyl {2-[4-(methylsulfonyl)-phenyl]-2-oxoethyl}malonate](/img/structure/B3109560.png)
![rac-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methanol, trans](/img/structure/B3109567.png)
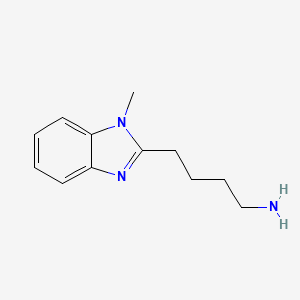

![6-Chloro-2,7-dimethyl-imidazo[1,2-b]pyridazine](/img/structure/B3109591.png)
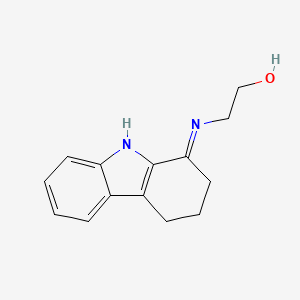
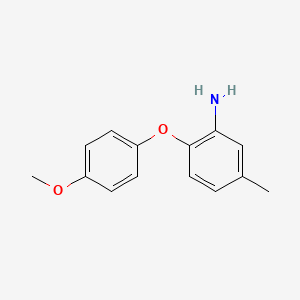
![1-[1-(3-Amino-propyl)-piperidin-4-yl]-imidazolidin-2-one](/img/structure/B3109628.png)
